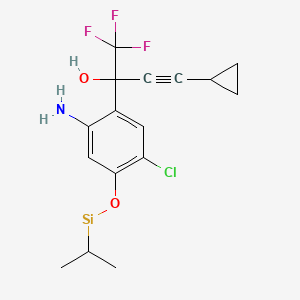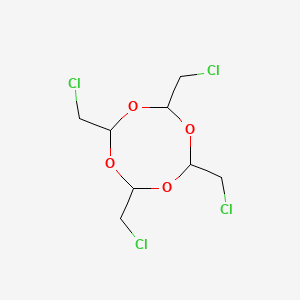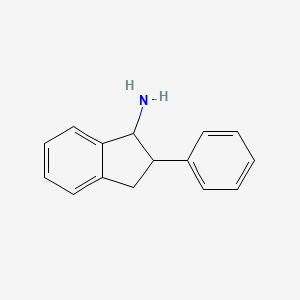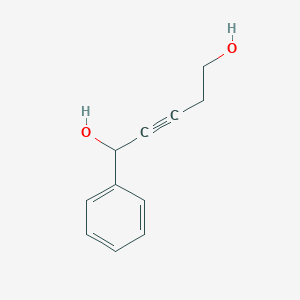
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane is an organoselenium compound characterized by the presence of a vinyl group substituted with a 4-methoxyphenyl group, a phenyl group, and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane typically involves the following steps:
Formation of the Vinyl Intermediate: The vinyl intermediate can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired vinyl compound.
Introduction of the Selenium Atom: The vinyl intermediate is then reacted with a selenium reagent, such as diphenyl diselenide, in the presence of a base like sodium hydride or potassium tert-butoxide. This step introduces the selenium atom into the molecule.
Tosylation: The final step involves the tosylation of the compound using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-selenium bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: New organoselenium compounds with varied functional groups
Aplicaciones Científicas De Investigación
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways involving selenium.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in antioxidant defense. Additionally, the compound’s ability to form stable carbon-selenium bonds allows it to interact with various biomolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: An ester of malonic acid used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with similar applications.
Malonic acid: A simple dicarboxylic acid used as a precursor for various chemical compounds.
Uniqueness
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane is unique due to the presence of the selenium atom, which imparts distinct chemical properties and reactivity compared to similar carbon-based compounds
Propiedades
Fórmula molecular |
C22H20O3SSe |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
1-[(E)-2-(4-methoxyphenyl)selanyl-2-phenylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C22H20O3SSe/c1-17-8-12-20(13-9-17)26(23,24)16-22(18-6-4-3-5-7-18)27-21-14-10-19(25-2)11-15-21/h3-16H,1-2H3/b22-16+ |
Clave InChI |
QWQXIPODLGCTKD-CJLVFECKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C2=CC=CC=C2)/[Se]C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)


![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)

![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)


